molecular formula C9H17NO3 B14480360 1-Nitrononan-2-one CAS No. 67448-98-0

1-Nitrononan-2-one

Cat. No.: B14480360
CAS No.: 67448-98-0
M. Wt: 187.24 g/mol
InChI Key: HMIIMOBYXGFRRJ-UHFFFAOYSA-N
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Description

1-Nitrononan-2-one is an organic compound characterized by a nitro group (-NO2) attached to a nonanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Nitrononan-2-one can be synthesized through various methods, including nitration of nonan-2-one. The nitration process typically involves the reaction of nonan-2-one with a nitrating agent such as nitric acid (HNO3) in the presence of a catalyst like sulfuric acid (H2SO4). The reaction conditions often require controlled temperatures and specific concentrations of reactants to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Nitrononan-2-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum (Pt) are commonly used in hydrogenation reactions.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.

Major Products:

    Oxidation: Formation of nitro derivatives with additional oxygen atoms.

    Reduction: Formation of nonan-2-one amine derivatives.

    Substitution: Formation of substituted nonan-2-one compounds with various functional groups.

Scientific Research Applications

1-Nitrononan-2-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Nitrononan-2-one involves its interaction with molecular targets and pathways. The nitro group can undergo redox reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its application, such as its role in chemical synthesis or biological systems.

Comparison with Similar Compounds

1-Nitrononan-2-one can be compared with other nitroalkanes and nitroketones:

    Nitroethane: A simpler nitroalkane with similar reactivity but different physical properties.

    2-Nitropropane: Another nitroalkane with distinct applications and reactivity.

    Nitromethane: A widely used nitro compound with applications in fuel and explosives.

Uniqueness: this compound’s uniqueness lies in its specific structure, which combines a long carbon chain with a nitro group, providing distinct chemical and physical properties compared to shorter-chain nitro compounds.

Properties

IUPAC Name

1-nitrononan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-2-3-4-5-6-7-9(11)8-10(12)13/h2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMIIMOBYXGFRRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)C[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00520672
Record name 1-Nitrononan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00520672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67448-98-0
Record name 1-Nitrononan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00520672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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